molecular formula C7H4ClF3S B6232481 2-Chloro-5-trifluoromethylbenzenethiol CAS No. 18906-40-6

2-Chloro-5-trifluoromethylbenzenethiol

Cat. No.: B6232481
CAS No.: 18906-40-6
M. Wt: 212.6
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Description

2-Chloro-5-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H4ClF3S It is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-trifluoromethylbenzenethiol typically involves the chlorination of 5-trifluoromethylbenzenethiol. One common method includes the reaction of 5-trifluoromethylbenzenethiol with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-trifluoromethylbenzenethiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 5-Trifluoromethylbenzenethiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-trifluoromethylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-trifluoromethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-trifluoromethylbenzenethiol
  • 2-Chloro-3-trifluoromethylbenzenethiol
  • 2-Bromo-5-trifluoromethylbenzenethiol

Uniqueness

2-Chloro-5-trifluoromethylbenzenethiol is unique due to the specific positioning of its substituents on the benzene ring. This positioning influences its reactivity and the types of interactions it can have with other molecules. The presence of both a chlorine atom and a trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJUYSUDVRFKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276295
Record name 2-Chloro-5-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18906-40-6
Record name 2-Chloro-5-(trifluoromethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18906-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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